

Application Notes and Protocols for a 6-Week Outpatient Study of Nemifitide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental design and protocols for a 6-week, randomized, double-blind, placebo-controlled outpatient study to evaluate the efficacy, safety, and pharmacodynamics of **Nemifitide** in adults with Major Depressive Disorder (MDD).

Study Objectives

Primary Objective:

 To evaluate the efficacy of subcutaneously administered Nemifitide in reducing depressive symptoms compared to placebo, as measured by the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score over the 6-week treatment period.

Secondary Objectives:

- To assess the change from baseline in the Hamilton Depression Rating Scale (HAM-D17) total score.
- To evaluate the overall clinical improvement using the Clinical Global Impression Severity (CGI-S) and Improvement (CGI-I) scales.
- To characterize the safety and tolerability profile of Nemifitide.



- To explore the pharmacodynamic effects of Nemifitide on peripheral biomarkers associated with depression and antidepressant response, including inflammatory cytokines and Gs alpha protein translocation.
- To assess the onset of antidepressant action of Nemifitide.

Study Design

This is a 6-week, randomized, double-blind, placebo-controlled, parallel-group, multicenter outpatient study. Eligible participants will be randomized in a 1:1 ratio to receive either **Nemifitide** or a matching placebo.

Study Population:

- Adults (18-65 years) with a primary diagnosis of MDD according to DSM-5 criteria.
- Participants must have a MADRS total score ≥ 22 and a HAM-D17 total score ≥ 18 at screening and baseline.

Key Inclusion Criteria:

- Confirmed diagnosis of MDD, single or recurrent episode.
- Duration of current major depressive episode of at least 8 weeks.
- In good physical health as confirmed by medical history, physical examination, and laboratory tests.
- Willing and able to provide written informed consent and to comply with the study procedures.

Key Exclusion Criteria:

- History of bipolar disorder, schizophrenia, or any other psychotic disorder.
- Current primary diagnosis of another psychiatric disorder (e.g., obsessive-compulsive disorder, post-traumatic stress disorder).



- · Significant suicidal ideation.
- Lack of response to two or more adequate courses of antidepressant treatment in the current episode.
- Use of any psychotropic medication within the specified washout period.
- Known hypersensitivity to Nemifitide or any of its excipients.
- · Pregnancy or lactation.

Treatment and Dosing

- Investigational Product: **Nemifitide** for subcutaneous injection.
- Comparator: Matching placebo for subcutaneous injection.
- Dosing Regimen: Based on previous clinical trials, a potential starting dose could be 45 mg/day administered subcutaneously once daily.[1] The dosing regimen may be adjusted based on further review of existing clinical data. Treatment will be administered for the first two weeks, followed by a four-week follow-up period.[1]

Study Assessments and Schedule

A comprehensive schedule of assessments will be implemented to monitor efficacy, safety, and pharmacodynamics throughout the study.

Table 1: Schedule of Assessments



Assess ment	Screeni ng (Week -2 to -1)	Baselin e (Week 0)	Week 1	Week 2	Week 3	Week 4	Week 6 (End of Study)
Informed Consent	X	_					
Demogra phics & Medical History	X						
Physical Examinat ion & Vital Signs	X	X	X	X	X	X	X
DSM-5 Diagnosi s Confirma tion	X						
MADRS	Х	X	X	X	Χ	X	X
HAM- D17	X	X	X	X	X	X	X
CGI-S &	Х	X	X	Χ	Χ	X	
Adverse Event Monitorin g	X	Х	X	X	X	X	
Concomit ant	Х	Х	Х	Х	Х	Х	X



Medicatio n Review			
Blood Sample Collectio n (Biomark ers)	Х	X	X
Urine Pregnanc y Test (if applicabl e)	Х	X	Х
Randomi zation	Х		
Dispense Study Drug	х	X	

Experimental Protocols Administration of Clinical Scales

Protocol for MADRS, HAM-D17, and CGI Administration:

- All clinical scales will be administered by trained and calibrated raters.
- MADRS: A semi-structured interview will be conducted to assess the severity of depressive symptoms over the past week. The scale consists of 10 items, each rated on a 0-6 scale.[2]
 [3]
- HAM-D17: A structured interview guide will be used to evaluate the severity of depression.
 The 17-item scale is the most used version.[4][5]



• CGI: The CGI-S will be rated on a 7-point scale based on the clinician's experience with patients with the same diagnosis.[6][7] The CGI-I will assess the patient's improvement relative to baseline, also on a 7-point scale.[6][7]

Blood Sample Collection and Processing

Protocol for Biomarker Sample Collection:

- Collect 20 mL of whole blood from each participant at the specified time points (Baseline, Week 2, and Week 6).
- Draw blood into two 10 mL EDTA (purple top) vacutainer tubes.
- Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
- Process the blood samples within 2 hours of collection.

Protocol for Plasma and Buffy Coat Separation:

- Centrifuge the EDTA tubes at 1,500 x g for 15 minutes at 4°C.
- Carefully collect the upper plasma layer using a sterile pipette and transfer it into labeled cryovials. Aliquot into 500 μL volumes.
- Collect the buffy coat (the thin white layer between the plasma and red blood cells) and transfer it to a separate labeled cryovial.
- Store all plasma and buffy coat aliquots at -80°C until analysis.

Biomarker Analysis

Protocol for Inflammatory Cytokine Measurement:

- Thaw plasma samples on ice.
- Use commercially available, validated multiplex ELISA kits to quantify the levels of proinflammatory (e.g., IL-1β, IL-6, TNF-α) and anti-inflammatory (e.g., IL-10) cytokines.[8][9]



- Follow the manufacturer's instructions for the ELISA procedure, including standard curve generation and sample incubation times.
- Read the absorbance using a microplate reader and calculate cytokine concentrations based on the standard curve.

Protocol for Gs Alpha Translocation Assay:

- Isolate peripheral blood mononuclear cells (PBMCs) from the buffy coat using a density gradient centrifugation method (e.g., Ficoll-Paque).
- Lyse the PBMCs to obtain total cell lysates.
- Utilize a commercially available Gs alpha activation assay kit, which typically involves immunoprecipitation of the active (GTP-bound) Gs alpha subunit followed by Western blot analysis.[10][11]
- Quantify the amount of active Gs alpha relative to the total Gs alpha protein to determine the extent of translocation.

Data Presentation

All quantitative data will be summarized in structured tables to facilitate comparison between the **Nemifitide** and placebo groups.

Table 2: Baseline Demographics and Clinical Characteristics



Characteristic	Nemifitide (N=XX)	Placebo (N=XX)	Total (N=XX)
Age (years), mean (SD)			
Gender, n (%)	-		
Male	-		
Female	-		
Race, n (%)	-		
Caucasian			
African American			
Asian	_		
Other			
Baseline MADRS, mean (SD)			
Baseline HAM-D17, mean (SD)	-		
Baseline CGI-S, mean (SD)	-		

Table 3: Efficacy Outcomes



Outcome Measure	Timepoint	Nemifitide (N=XX)	P (N
MADRS Total Score			
Baseline, mean (SD)	N/A		
Week 6, mean (SD)			
Change from Baseline, mean (SD)			
HAM-D17 Total Score	_		
Baseline, mean (SD)	N/A		
Week 6, mean (SD)			
Change from Baseline, mean (SD)	_		
CGI-I Score	_		
Week 6, mean (SD)	_		
Response Rate*, n (%)	Week 6		
Remission Rate**, n (%)	Week 6		

^{*}Response defined as ≥50% reduction in MADRS score from baseline. **Remission defined as MADRS score ≤10.

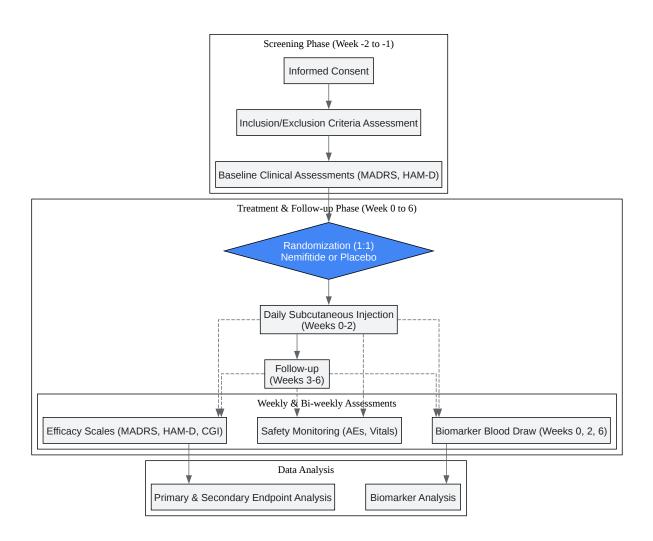


Table 4: Biomarker Levels

Biomarker	Timepoint	Nemifitide (N=XX)	Placebo (N=XX)	p-value
IL-6 (pg/mL)				
Baseline, mean (SD)	N/A			
Week 6, mean (SD)				
Change from Baseline	_			
TNF-α (pg/mL)	_			
Baseline, mean (SD)	N/A			
Week 6, mean (SD)		_		
Change from Baseline	_			
Active Gs Alpha (%)	_			
Baseline, mean (SD)	N/A	_		
Week 6, mean (SD)	_			
Change from Baseline				

Mandatory Visualizations Experimental Workflow



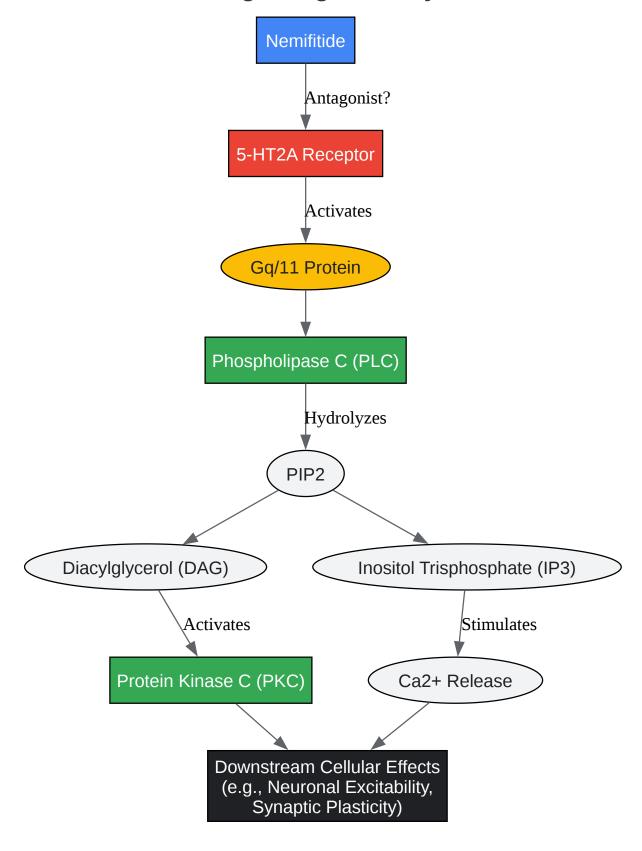


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Caption: Experimental workflow for the 6-week outpatient **Nemifitide** study.



Putative Nemifitide Signaling Pathway

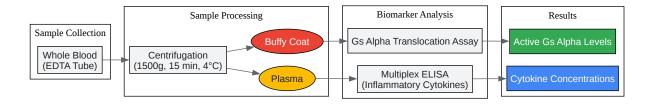


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Caption: Putative 5-HT2A receptor signaling pathway potentially modulated by **Nemifitide**.

Biomarker Analysis Workflow



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Caption: Workflow for blood sample processing and biomarker analysis.

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